

Propranolol hydrochloride solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Isopropylamino)-3-phenoxypropan-2-ol

Cat. No.: B042394

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of Propranolol Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've observed that a comprehensive understanding of a drug's solubility is a cornerstone of successful formulation development. It is a critical parameter that influences bioavailability, manufacturability, and, ultimately, therapeutic efficacy. This guide is designed to provide an in-depth, practical, and scientifically grounded exploration of the solubility of propranolol hydrochloride. We will move beyond simple data points to understand the physicochemical principles that govern its behavior in various solvent systems. This document is structured to be a valuable resource for both seasoned researchers and those new to the field, offering not just data, but also the rationale behind experimental design and interpretation.

Physicochemical Properties of Propranolol Hydrochloride: The Foundation of its Solubility

Propranolol hydrochloride is a synthetic beta-adrenergic receptor blocker, widely used in the management of cardiovascular diseases^[1]. Its chemical structure, a naphthyloxy group linked to an isopropylamino propanol side chain, dictates its solubility characteristics. The presence of

a secondary amine group makes it a weak base with a pKa of approximately 9.5[2][3]. This ionization potential is a key determinant of its pH-dependent solubility.

The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base. The molecule's overall characteristics can be summarized as follows:

- Appearance: White to off-white crystalline powder[4][5].
- Molecular Formula: $C_{16}H_{21}NO_2 \cdot HCl$ [2].
- Molecular Weight: 295.8 g/mol [2][6].
- pKa: ~9.5[2][3].
- General Solubility: It is generally considered soluble in water and polar organic solvents like ethanol and methanol[2][5].

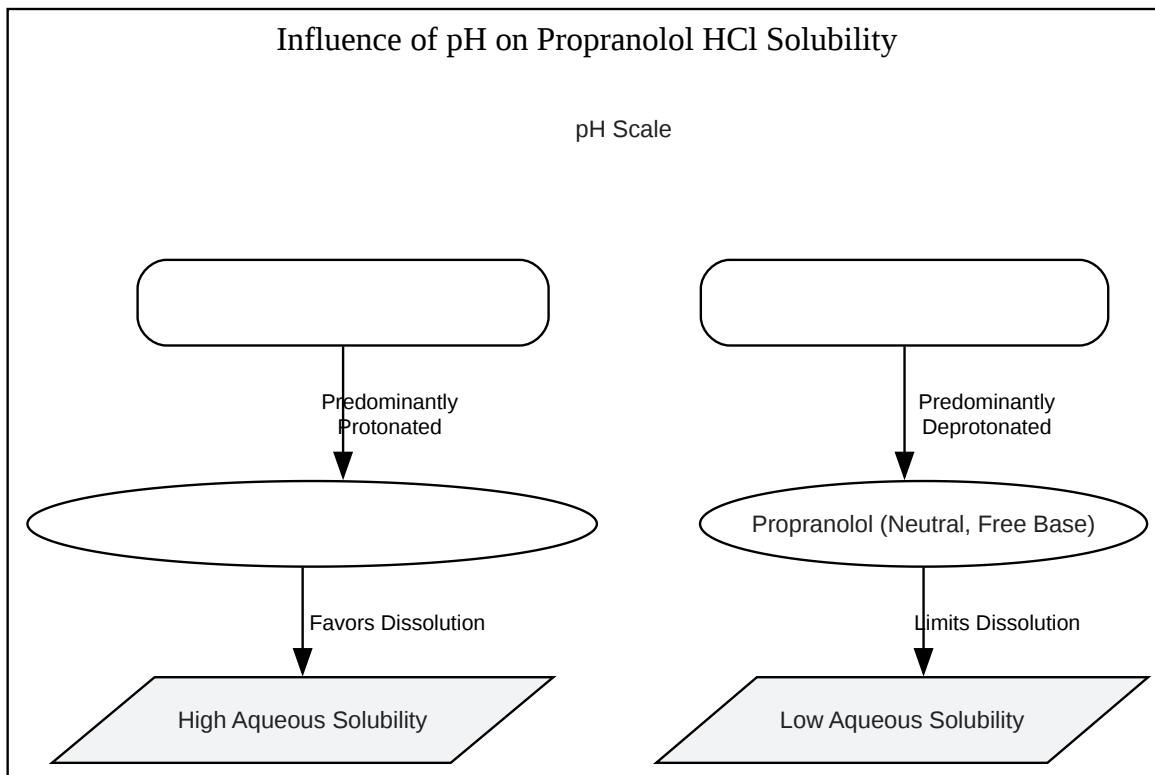
The interplay between the lipophilic naphthyl group and the ionizable amino group results in a solubility profile that is highly sensitive to the surrounding environment, particularly pH and solvent polarity.

Quantitative Solubility Profile of Propranolol Hydrochloride

The solubility of propranolol hydrochloride has been investigated in a variety of solvent systems. The following table summarizes key quantitative data from various sources to provide a comparative overview.

Solvent System	Temperature	Solubility	Reference
Water	Not Specified	50 mg/mL	[7]
Water	Not Specified	Soluble	[2][5]
Ethanol	Not Specified	10 mg/mL	[2][7]
Ethanol	Not Specified	Soluble	[5]
Methanol	Not Specified	Freely Soluble	[5]
DMSO	Not Specified	16 mg/mL	[6]
Dimethylformamide	Not Specified	14 mg/mL	[6]
PBS (pH 7.2)	Not Specified	~5 mg/mL	[6]
HCl Buffer (pH 1.2)	Not Specified	225 mg/mL	[8][9]
Phosphate Buffer (pH 6.8)	Not Specified	130 mg/mL	[8][9]
HCl Buffer (pH 2)	Not Specified	296.89 µg/mL	[10]
Chloroform	Not Specified	Slightly Soluble	[2]
Diethyl Ether	Not Specified	Practically Insoluble	[2][5]
Benzene	Not Specified	Practically Insoluble	[2]
Ethyl Acetate	Not Specified	Practically Insoluble	[2]
Ethanol/Water Mixtures	298.15 K	Varies with composition	[11]
Acetonitrile/Water Mixtures	298.15 K	Varies with composition	[12][13]
1,4-Dioxane/Water Mixtures	298.15 K	Varies with composition	[12][13]
Polyethylene Glycol 400/Water Mixtures	298.15 K	Varies with composition	[12][13]

Propylene Glycol/Water Mixtures	298.15 K	Varies with composition	[12] [13]
---------------------------------	----------	-------------------------	---


Note: Solubility definitions can vary between sources. "Soluble" and "Freely Soluble" are qualitative descriptors from pharmacopeial standards.

The Critical Influence of pH on Solubility

The pH of the aqueous medium is arguably the most influential factor governing the solubility of propranolol hydrochloride. As a weak base, its degree of ionization is directly dependent on the hydrogen ion concentration of the solution.

The relationship between pH, pKa, and the ionization state of propranolol is described by the Henderson-Hasselbalch equation. Given its pKa of ~9.5, at physiological and acidic pH values, the secondary amine group is predominantly protonated, existing as a positively charged cation. This ionized form readily interacts with polar water molecules, leading to higher solubility. Conversely, in alkaline conditions (pH > pKa), the amine group becomes deprotonated, resulting in the less soluble free base form.

This pH-dependent solubility has significant implications for its oral absorption, as the pH of the gastrointestinal tract varies from highly acidic in the stomach to slightly alkaline in the small intestine^{[9][14][15]}. The higher solubility in acidic environments, such as the stomach (pH 1.2), facilitates its dissolution^{[8][9]}.

[Click to download full resolution via product page](#)

Caption: pH-dependent ionization and its effect on propranolol HCl solubility.

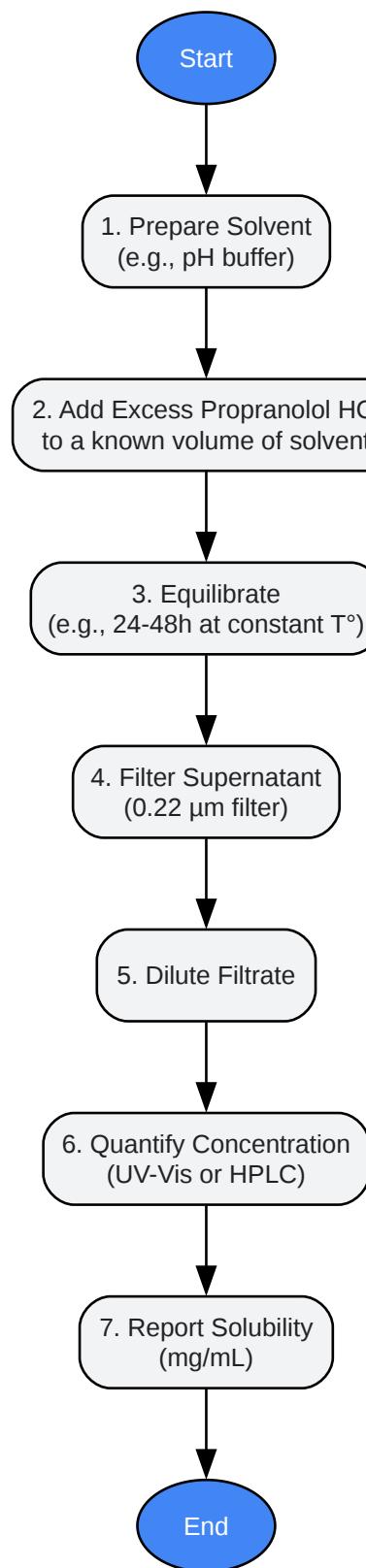
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol is a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Materials and Equipment


- Propranolol Hydrochloride (analytical grade)
- Selected solvents (e.g., purified water, pH buffers, organic solvents)
- Orbital shaking incubator or water bath with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm or 0.45 μm pore size)
- Vials with screw caps
- UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

- Preparation of Solvent Systems: Prepare all required solvents and buffer solutions. For pH-dependent studies, use buffers with known and stable pH values (e.g., HCl buffer for pH 1.2, phosphate buffers for pH 5.8, 6.8, and 7.4)[16].
- Addition of Excess Solute: Accurately weigh an amount of propranolol hydrochloride that is in excess of its expected solubility and add it to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid should be clearly visible.
- Equilibration: Securely cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). The equilibration time is critical; a minimum of 24-48 hours is recommended to ensure equilibrium is reached[16]. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.
- Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe

and immediately filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.

- Dilution: Accurately dilute the clear filtrate with the same solvent system to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method. For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorbance (λ_{max}) for propranolol, which is typically around 289-290 nm[17][18][19]. The concentration is then calculated using a pre-established calibration curve.
- Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature and the specific solvent system used.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

Co-solvency and its Impact on Propranolol Hydrochloride Solubility

In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. Studies have shown that the solubility of propranolol hydrochloride can be significantly altered in aqueous mixtures of co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and acetonitrile (ACN)[11][12][13].

The effect of co-solvents is complex and depends on the ability of the solvent mixture to reduce the polarity of water and/or to engage in specific favorable interactions with the solute. For propranolol hydrochloride, maximum solubility is often observed in a mixture of the co-solvent and water, rather than in the pure co-solvent or pure water[11][12][13]. This indicates that a specific polarity and hydrogen bonding environment created by the mixture is optimal for solvating both the ionic and non-polar parts of the propranolol molecule. For instance, in ethanol-water mixtures, the highest solubility is observed at a 0.60 to 0.70 mass fraction of ethanol[11].

Conclusion and Future Perspectives

The solubility of propranolol hydrochloride is a multifaceted property governed by its chemical structure and the physicochemical environment. Its behavior as a weak base makes its aqueous solubility highly dependent on pH, a critical consideration for oral drug delivery. While it exhibits good solubility in water and polar organic solvents, its solubility can be further modulated through the use of co-solvent systems.

The experimental protocols and data presented in this guide provide a robust framework for researchers and formulation scientists. A thorough understanding and precise measurement of solubility are indispensable first steps in the rational design of effective and reliable dosage forms for propranolol hydrochloride. Future research may focus on the solubility in more complex biorelevant media and the development of novel formulation strategies to overcome any solubility-related challenges in specific therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. R(+)-PROPRANOLOL HCL CAS#: 5051-22-9 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ≥99% (TLC), powder, β -adrenoceptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 8. Floating Matrix Dosage Form for Propranolol Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. PH-INDEPENDENT RELEASE OF PROPRANOLOL HYDROCHLORIDE FROM HPMCBASED MATRICES USING ORGANIC ACIDS | Semantic Scholar [semanticscholar.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
- 18. redalyc.org [redalyc.org]
- 19. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [Propranolol hydrochloride solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042394#propranolol-hydrochloride-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com